molecular formula C9H7F2N3O2 B8019941 Methyl 5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Methyl 5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B8019941
M. Wt: 227.17 g/mol
InChI Key: AHGUBPCJRUXAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of methyl 5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is carried out in acetic acid or trifluoroacetic acid, depending on the desired regioselectivity . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances the compound’s binding affinity to receptors, increasing its biological activity and metabolic stability . The compound may inhibit specific enzymes or proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Methyl 5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can influence their chemical and biological properties. The unique presence of the difluoromethyl group in this compound contributes to its distinct characteristics, such as increased lipophilicity and binding affinity .

Properties

IUPAC Name

methyl 5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O2/c1-16-9(15)6-4-7-12-5(8(10)11)2-3-14(7)13-6/h2-4,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGUBPCJRUXAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=CC(=NC2=C1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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